molecular formula C8H14O3 B2478937 (2S)-2-Methyl-3-(oxolan-3-yl)propanoic acid CAS No. 2248215-36-1

(2S)-2-Methyl-3-(oxolan-3-yl)propanoic acid

Cat. No.: B2478937
CAS No.: 2248215-36-1
M. Wt: 158.197
InChI Key: DUBWPBYSXUWCJI-PKPIPKONSA-N
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Description

(2S)-2-Methyl-3-(oxolan-3-yl)propanoic acid is an organic compound characterized by the presence of a methyl group, an oxolane ring, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Methyl-3-(oxolan-3-yl)propanoic acid typically involves the use of starting materials such as 3-hydroxybutanoic acid and 2-methylpropanal. The reaction proceeds through a series of steps including esterification, cyclization, and hydrolysis. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are designed to optimize the efficiency and cost-effectiveness of the production while maintaining stringent quality control measures. The use of advanced technologies such as flow chemistry and automated synthesis can further enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Methyl-3-(oxolan-3-yl)propanoic acid can undergo various chemical reactions including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, specific solvents, and appropriate catalysts to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of this compound may yield corresponding ketones or aldehydes, while reduction may produce alcohols or alkanes.

Scientific Research Applications

(2S)-2-Methyl-3-(oxolan-3-yl)propanoic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and its role in metabolic pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of (2S)-2-Methyl-3-(oxolan-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or signaling molecule, depending on its structure and the biological context. The detailed molecular mechanisms are still under investigation, but studies suggest that it may modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-Methyl-3-(oxolan-3-yl)butanoic acid: Similar in structure but with a butanoic acid moiety instead of propanoic acid.

    (2S)-2-Methyl-3-(oxolan-3-yl)ethanoic acid: Similar in structure but with an ethanoic acid moiety instead of propanoic acid.

    (2S)-2-Methyl-3-(oxolan-3-yl)pentanoic acid: Similar in structure but with a pentanoic acid moiety instead of propanoic acid.

Uniqueness

(2S)-2-Methyl-3-(oxolan-3-yl)propanoic acid is unique due to its specific combination of functional groups and stereochemistry. This uniqueness contributes to its distinct chemical reactivity and potential applications in various fields. The presence of the oxolane ring and the specific stereochemistry (2S) further enhance its chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2S)-2-methyl-3-(oxolan-3-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-6(8(9)10)4-7-2-3-11-5-7/h6-7H,2-5H2,1H3,(H,9,10)/t6-,7?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUBWPBYSXUWCJI-PKPIPKONSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CCOC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1CCOC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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